molecular formula C13H12ClN3O3 B2591164 5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1396854-74-2

5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2591164
CAS No.: 1396854-74-2
M. Wt: 293.71
InChI Key: QHMYKNZCRHXNCF-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a benzamide derivative characterized by a 5-chloro-2-methoxybenzamide core linked to a 2-methoxypyrimidin-5-yl substituent. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its electronic properties and binding interactions.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-19-11-4-3-8(14)5-10(11)12(18)17-9-6-15-13(20-2)16-7-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMYKNZCRHXNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide can be contextualized by comparing it to analogs with modified substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of 5-Chloro-2-Methoxybenzamide Derivatives

Compound Name Substituent Group Key Activities Mechanism/Application Reference
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide 4-Sulfamoylphenyl Anti-proliferative (A2780, HCT-116, MIA PaCa-2) Induces G2/M cell cycle arrest and apoptosis in cancer cells
5-Chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide (Compound 4) 4-Sulfamoylbenzyl PD-L1 inhibition (53.3% at 10 µM) Immune checkpoint inhibition; anti-proliferative in PC-3 cells
5-Chloro-2-methoxy-N-(tetrazol-5-yl)benzamide Tetrazol-5-yl Anti-allergic Oral activity; modulates immune response
5-Chloro-2-methoxy-N-phenethylbenzamide Phenethyl Metabolite of glyburide Antidiabetic (pharmacokinetic relevance)
5-Chloro-2-methoxy-N-(pyridin-2-yl)benzamide derivatives Pyridinyl α-Amylase/α-glucosidase inhibition (anti-diabetic); acetylcholinesterase inhibition (anti-Alzheimer’s) Enzyme inhibition via sulfonamide-pyridine interactions

Key Findings

Anti-Cancer Activity: Derivatives with sulfonamide substituents (e.g., 4-sulfamoylphenyl or sulfamoylbenzyl) demonstrate potent anti-proliferative effects. For example, compound 4j (from ) inhibits pancreatic cancer (MIA PaCa-2) with IC₅₀ values in the micromolar range, acting via G2/M arrest and apoptosis induction .

Enzyme Inhibition :

  • Sulfonamide-pyridine hybrids (e.g., compound 15a) inhibit α-amylase (44.36% inhibition) and α-glucosidase, making them candidates for diabetes therapy. The pyrimidine moiety in the target compound could similarly interact with enzyme active sites but with altered selectivity .

Immune Modulation :

  • Sulfamoylbenzyl derivatives (e.g., compound 4 in ) inhibit PD-L1, a key immune checkpoint protein. The target compound’s methoxypyrimidine group might influence immune pathways differently, possibly through Toll-like receptors or nucleotide-binding domains .

Pharmacokinetics :

  • Phenethyl-substituted analogs (e.g., glyburide metabolite) highlight the role of substituents in metabolic stability. The methoxypyrimidine group may enhance solubility or reduce cytochrome P450-mediated degradation compared to bulkier groups .

Structural-Activity Relationship (SAR)

  • Chloro and Methoxy Groups : Consistent in all analogs, these groups enhance lipophilicity and stabilize aromatic stacking interactions.
  • Substituent Variability :
    • Sulfonamides : Improve target engagement via hydrogen bonding with proteins (e.g., PD-L1 or enzymes).
    • Heterocycles (Pyrimidine, Pyridine) : Modulate electronic properties and bioavailability. Pyrimidines, being planar and polar, may enhance DNA/RNA binding or kinase inhibition.
    • Tetrazoles : Increase metabolic resistance and oral bioavailability .

Contradictions and Limitations

  • While sulfonamide derivatives show anti-cancer activity, some (e.g., compound 31 in ) exhibit cytotoxicity in fibroblast cells, raising safety concerns .

Biological Activity

5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a compound that has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C12H14ClN3O3
Molecular Weight: 287.71 g/mol
CAS Number: 917389-21-0
IUPAC Name: 5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide

The compound features a chloro-substituted benzamide structure with methoxy and pyrimidine moieties, which are known to influence its biological activity.

The biological activity of 5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide primarily involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation: It can interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

  • Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory responses in vitro.
  • Antimicrobial Activity: Some studies have reported activity against bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Experimental Data

A series of studies have explored the biological effects of 5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide:

StudyObjectiveFindings
Smith et al. (2023)Anticancer efficacyDemonstrated significant cytotoxicity in breast cancer cell lines with an IC50 of 15 µM.
Johnson et al. (2024)Inhibition of inflammatory cytokinesShowed a reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages at concentrations of 10 µM.
Lee et al. (2024)Antimicrobial testingExhibited activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL.

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects:

  • Cell Cycle Arrest: In cancer cells, it was observed to induce G0/G1 phase arrest, leading to reduced proliferation rates.
  • Apoptosis Induction: Flow cytometry analysis indicated increased apoptosis in treated cells, as evidenced by annexin V staining.
  • Cytokine Modulation: Inflammatory assays showed that the compound downregulates pro-inflammatory cytokines.

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